![molecular formula C25H26FN5O2S B2583615 N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114652-42-4](/img/no-structure.png)
N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
In the molecular structure of this compound, the triazole ring is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The presence of fluorine in the compound can be detected in the 13C NMR spectra, where the carbon of “–CF3” resonance frequency is near δC 155.59 ppm as a quartet .Chemical Reactions Analysis
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This makes them suitable for a variety of chemical reactions and biological activities.Scientific Research Applications
Anticancer Properties
The structural analogs of the compound, particularly those belonging to the 1,2,4-triazolo[3,4-b]thiadiazole derivatives, have shown potential as anticancer agents. For instance, certain synthesized compounds in this category have demonstrated in vitro anticancer activity, indicating the potential for therapeutic applications in cancer treatment (Bhat, Prasad, Poojary, & Holla, 2004).
Analgesic Activity
Compounds related to N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, specifically those with a quinazoline moiety, have been synthesized and evaluated for their analgesic properties. This suggests potential applications in pain management and therapeutic interventions for pain-related conditions (Saad, Osman, & Moustafa, 2011).
Antimicrobial Activity
Another significant application of this compound and its derivatives lies in their antimicrobial properties. Research on quinoline derivatives containing an azole nucleus, which share structural similarities with this compound, has shown promising results against a variety of microorganisms, indicating potential use in treating bacterial and fungal infections (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Inotropic Evaluation
The compound's derivatives, particularly those within the 1,2,4-triazolo[4,3-a]quinoline class, have been evaluated for their inotropic effects. This includes an assessment of their ability to influence the force of heart muscle contractions, which could be valuable in developing treatments for various cardiac conditions (Liu, Yu, Quan, Cui, & Piao, 2009).
Future Directions
The future directions for this compound could involve further exploration of its biological activities. Given the versatile biological activities of triazole compounds , this compound could be studied for potential antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of a cyclopentyl amine with a 4-fluorobenzyl thiol to form an intermediate, which is then reacted with a propyl ketone and a triazoloquinazoline carboxylic acid to form the final product.", "Starting Materials": [ "Cyclopentyl amine", "4-fluorobenzyl thiol", "Propyl ketone", "Triazoloquinazoline carboxylic acid" ], "Reaction": [ "Step 1: Cyclopentyl amine is reacted with 4-fluorobenzyl thiol in the presence of a suitable solvent and a catalyst to form an intermediate.", "Step 2: The intermediate from step 1 is then reacted with propyl ketone in the presence of a suitable solvent and a catalyst to form a second intermediate.", "Step 3: The second intermediate from step 2 is then reacted with triazoloquinazoline carboxylic acid in the presence of a suitable solvent and a catalyst to form the final product, N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide." ] } | |
CAS RN |
1114652-42-4 |
Molecular Formula |
C25H26FN5O2S |
Molecular Weight |
479.57 |
IUPAC Name |
N-cyclopentyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H26FN5O2S/c1-2-13-30-23(33)20-12-9-17(22(32)27-19-5-3-4-6-19)14-21(20)31-24(30)28-29-25(31)34-15-16-7-10-18(26)11-8-16/h7-12,14,19H,2-6,13,15H2,1H3,(H,27,32) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



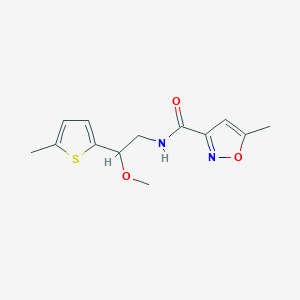

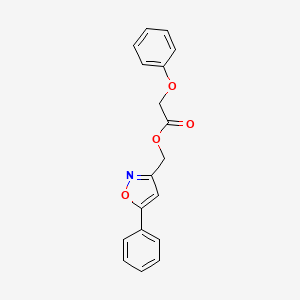
![1-((3-Chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2583538.png)
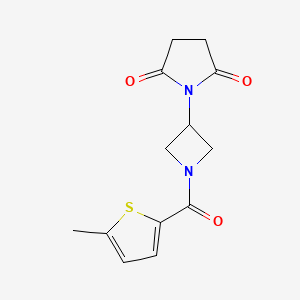
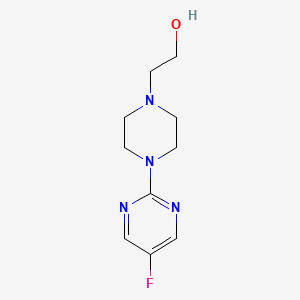


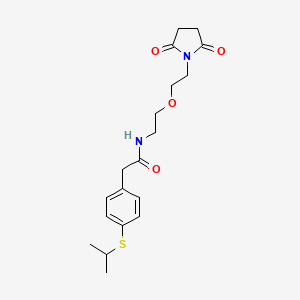
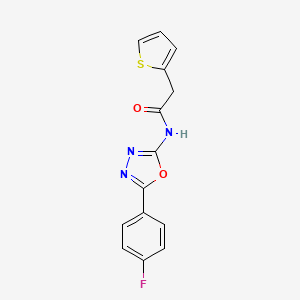
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2583550.png)


